molecular formula C7H12ClF2NO2 B2700316 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride,(2S)- CAS No. 403503-70-8

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride,(2S)-

Cat. No.: B2700316
CAS No.: 403503-70-8
M. Wt: 215.62
InChI Key: RBRJTFVCUPBHAH-JEDNCBNOSA-N
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Description

This compound is a stereospecific piperidine derivative with a unique substitution pattern. Its structure includes:

  • A methyl ester group at the 2-position, which may improve lipophilicity and bioavailability.
  • A hydrochloride salt to enhance aqueous solubility.
  • (2S) stereochemistry, critical for biological activity and receptor interactions.

The compound’s molecular formula is C₈H₁₂F₂NO₂·HCl, with a molecular weight of 239.65 g/mol (calculated). Its applications are likely in medicinal chemistry, particularly for central nervous system (CNS) targets or protease inhibition, given structural similarities to pharmacologically active piperidine derivatives .

Properties

IUPAC Name

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRJTFVCUPBHAH-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CCN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction may produce difluoroalcohols .

Scientific Research Applications

Anticoagulant Development

One of the notable applications of this compound is its role as an intermediate in the synthesis of anticoagulants. For instance, it has been linked to the synthesis of argatroban, a reversible thrombin inhibitor used for anticoagulant therapy in patients with acute ischemic conditions. Argatroban's mechanism involves selective inhibition of thrombin, making it crucial for treating conditions like Heparin-Induced Thrombocytopenia (HIT) .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its difluoromethyl group enhances biological activity and metabolic stability, making it an attractive candidate for drug development . The presence of fluorine atoms often improves the pharmacokinetic properties of drugs.

Synthetic Methodologies

The compound has been utilized in various synthetic methodologies due to its functional groups that allow for diverse chemical transformations. For example, it can be subjected to hydrogenation reactions to produce other piperidine derivatives .

Chiral Resolution

The (2S)-enantiomer of this compound can be resolved into its chiral forms using chiral acids, facilitating the production of enantiomerically pure substances that are essential in pharmaceuticals .

Data Table: Summary of Applications

Application AreaDescriptionExample Compound
Anticoagulant TherapyIntermediate for argatroban synthesisArgatroban
Bioactive Compound SynthesisBuilding block for various pharmaceuticalsMultiple derivatives
Synthetic MethodologiesUsed in hydrogenation and other chemical transformationsVarious piperidine derivatives
Chiral ResolutionEnables production of enantiomerically pure compoundsChiral piperidine derivatives

Case Studies and Research Findings

  • Argatroban Synthesis :
    • A study highlighted the synthetic pathway leading from 2-Piperidinecarboxylic acid derivatives to argatroban, illustrating its importance in developing anticoagulants .
  • Fluorinated Compounds :
    • Research has demonstrated that fluorinated piperidine derivatives exhibit enhanced biological activity compared to their non-fluorinated counterparts, showcasing the significance of the difluoromethyl group present in this compound .
  • Chiral Synthesis :
    • A recent publication discussed methods for resolving (2S)-2-Piperidinecarboxylic acid derivatives into their pure enantiomers using chiral reagents, emphasizing its utility in producing high-purity pharmaceutical compounds .

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

  • Metabolic Stability: Difluoro substitution reduces cytochrome P450-mediated metabolism compared to non-halogenated piperidines, as seen in similar fluorinated compounds .
  • Stereochemical Impact : The (2S) configuration is critical; racemic mixtures of analogs like CAS 29419-95-2 show reduced efficacy, emphasizing the need for enantiopure synthesis .
  • Solubility : Hydrochloride salts universally improve aqueous solubility, a trend observed across piperidine derivatives .

Biological Activity

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride (2S) is a fluorinated derivative of piperidinecarboxylic acid with potential applications in medicinal chemistry. Its unique structure, characterized by a piperidine ring with a carboxylic acid group and two fluorine substituents at the 4-position, suggests enhanced biological activity compared to non-fluorinated analogs. This article reviews the biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C7H12ClF2NO2
  • Molecular Weight : 215.62 g/mol
  • CAS Number : 403503-70-8

The hydrochloride salt form enhances solubility in biological fluids, facilitating its application in various biological assays.

Biological Activity Overview

Research indicates that derivatives of piperidinecarboxylic acids exhibit significant biological activities. The following sections summarize key findings related to the biological activity of 2-piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride (2S).

1. Pharmacological Activities

The compound has been studied for its effects on various biological targets:

  • Immunoproteasome Inhibition : Recent studies have indicated that compounds similar to 2-piperidinecarboxylic acid derivatives can inhibit immunoproteasomes (iPs), which are crucial in regulating immune responses and inflammation. Specifically, certain fluorinated derivatives showed potent inhibition of iP subunits with IC50 values ranging from 65.6 nM to 420 nM .
  • Antioxidant Activity : Compounds derived from piperidinecarboxylic acids have demonstrated antioxidant properties. This is particularly relevant in the context of neuroprotection and reducing oxidative stress in cells .
  • Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties against various pathogens. The specific activity of the difluorinated methyl ester has not been extensively documented but aligns with the general trend observed in related compounds .

2. Structure-Activity Relationship (SAR)

The structural modifications significantly influence the biological activity of piperidine derivatives:

Compound NameStructure TypeNotable Features
4-Piperidinecarboxylic acidCarboxylic acidLacks fluorination; used in various pharmaceutical applications.
2-PiperidinoneKetone derivativeExhibits different reactivity due to carbonyl group.
1-(2-Fluoroethyl)-4-piperidinecarboxylic acidFluorinated derivativeContains a different substitution pattern affecting biological activity.
4-Fluoro-2-piperidinecarboxylic acidFluorinated carboxylic acidSimilar in structure but differs in fluorine positioning.

The unique aspect of 2-piperidinecarboxylic acid, 4,4-difluoro-, methyl ester lies in its specific fluorination pattern and ester functionality, which may enhance its biological activity compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • In Vitro Studies : Research has shown that derivatives similar to this compound exhibit selective inhibition of iP subunits in vitro, suggesting potential applications in treating inflammatory diseases .
  • Toxicity Assessment : Preliminary toxicity studies indicate that compounds within this class do not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . This suggests a favorable safety profile for further development.
  • Metabolic Stability : In studies assessing metabolic stability, certain derivatives demonstrated improved stability compared to traditional counterparts, indicating their potential for prolonged therapeutic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-4,4-difluoro-2-piperidinecarboxylic acid methyl ester hydrochloride, and what key reaction conditions influence yield and stereochemical purity?

  • Answer: The compound is synthesized via multi-step reactions, often starting from chiral precursors like (S)-piperidine-2-carboxylic acid methyl ester hydrochloride. Critical steps include palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) and base-mediated alkylation (e.g., cesium carbonate in tert-butanol at 40–100°C under inert atmosphere). Reaction optimization focuses on temperature control, catalyst loading, and protecting group strategies to preserve stereochemistry .

Q. Which analytical techniques are critical for confirming the stereochemical integrity and purity of this compound?

  • Answer: Chiral HPLC is essential for enantiomeric excess determination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) resolves fluorine substitution patterns, while X-ray crystallography confirms absolute configuration. Mass spectrometry (HRMS) and polarimetry validate molecular weight and optical activity, respectively. Reference data from NIST standards aid in spectral interpretation .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

  • Answer: Store in airtight, light-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid prolonged exposure to moisture, strong oxidizers, or high temperatures. Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of fluorinated piperidine derivatives like this compound?

  • Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways. Machine learning models trained on reaction databases prioritize conditions (e.g., solvent, catalyst) to minimize side reactions. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting regioselectivity in fluorination steps .

Q. What strategies resolve discrepancies in stereochemical assignment between synthetic batches?

  • Answer: Combine advanced chiral separation techniques (e.g., SFC or capillary electrophoresis) with vibrational circular dichroism (VCD) for configurational analysis. Cross-validate results using enantiomerically pure reference standards and density functional theory (DFT)-calculated optical rotation values. Discrepancies often arise from racemization during workup; inert quenching and low-temperature isolation mitigate this .

Q. How do the 4,4-difluoro substituents influence the compound’s reactivity in further derivatization?

  • Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic substitution (e.g., amidation). However, steric hindrance at the 4-position may limit access to bulky reagents. Comparative studies with non-fluorinated analogs (e.g., 4-H piperidine derivatives) reveal altered pKa values and hydrogen-bonding capacity, impacting solubility and catalytic activity .

Q. How can researchers address conflicting data regarding the compound’s stability under acidic or basic conditions?

  • Answer: Perform kinetic stability assays using pH-varied buffers (e.g., 0.1 M HCl to pH 9) with HPLC monitoring. Fluorine’s inductive effects may stabilize the ester group against hydrolysis in mildly acidic conditions but accelerate degradation in strong bases. Computational modeling (e.g., molecular dynamics simulations) predicts degradation pathways, guiding protective group strategies .

Methodological Notes

  • Data Contradictions: Discrepancies in reported yields or purity often stem from differences in starting material quality or reaction scale. Small-scale microwave-assisted syntheses may outperform traditional methods due to rapid heating/cooling .
  • Advanced Characterization: Solid-state NMR and cryo-EM are emerging tools for analyzing crystalline or amorphous forms, critical for polymorphism studies in drug development .

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